NoCR Carbonyl Reductase Achieves 2× Higher Substrate Loading Than CBR for (S)-1-(3-Bromo-2-methoxyphenyl)ethanol Production
In a direct head-to-head enzymatic screening study, carbonyl reductase NoCR from Novosphingobium sp. Leaf2 completely converted 200 g/L of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol ((S)-1b) with >99% enantiomeric excess (ee) and 77% isolated yield, using a formate dehydrogenase (FDH)/formate system for NADH cofactor regeneration. In contrast, carbonyl reductase CBR from Novosphingobium aromaticivorans achieved complete conversion at only 100 g/L under comparable conditions—half the substrate loading capacity [1]. Kinetic characterization of recombinant NoCR toward 1a yielded Km = 0.66 mmol/L, kcat = 7.5 s⁻¹, and catalytic efficiency kcat/Km = 11.3 mmol/s·L [1]. This 2× substrate loading advantage directly translates to higher volumetric productivity and reduced process cost in kilogram-scale manufacturing.
| Evidence Dimension | Substrate loading capacity for complete conversion of ketone precursor (1a) to chiral alcohol product |
|---|---|
| Target Compound Data | NoCR enzyme: 200 g/L 1a fully converted, >99% ee, 77% isolated yield, Km = 0.66 mmol/L, kcat = 7.5 s⁻¹, kcat/Km = 11.3 mmol/s·L |
| Comparator Or Baseline | CBR enzyme: 100 g/L 1a fully converted, >99% ee (kinetic parameters not reported) |
| Quantified Difference | 2.0× higher substrate loading (200 vs. 100 g/L); 11.3 L/(mmol·s) catalytic efficiency for NoCR |
| Conditions | Recombinant carbonyl reductases, FDH/formate NADH regeneration system, aqueous buffer |
Why This Matters
For procurement of enzymatic synthesis capabilities, NoCR enables a 2× higher batch productivity than the next-best screened carbonyl reductase, directly reducing manufacturing cost per kilogram of (S)-1b.
- [1] Cui, Y. et al. Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of lusutrombopag. Green Synthesis and Catalysis 2023, 4 (3), 268–271. DOI: 10.1016/j.gresc.2022.06.010. View Source
